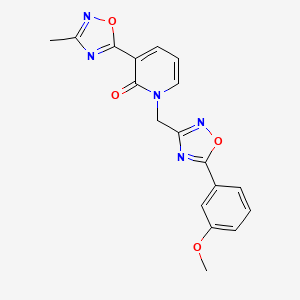
1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H15N5O4 and its molecular weight is 365.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of two oxadiazole rings and a pyridinone moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:
- A series of 1,3,4-oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Anticancer Activity
Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- The compound may interact with enzymes such as telomerase , topoisomerase , and histone deacetylase (HDAC) , which are crucial for cancer cell survival and proliferation .
- Specific studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory and Antioxidant Properties
Oxadiazoles have also been studied for their anti-inflammatory effects:
- Compounds containing the oxadiazole moiety have been reported to inhibit lipoxygenase activity, which plays a role in inflammatory processes .
- Additionally, some derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Interaction : It could act on specific receptors or proteins within cells that mediate growth signals.
- Cell Cycle Arrest : By interfering with the cell cycle machinery, the compound may prevent cancer cells from dividing.
Case Studies
Several case studies provide insights into the effectiveness of similar compounds in clinical settings:
| Study | Compound | Activity | Result |
|---|---|---|---|
| Deshmukh et al., 2011 | 2-Aryl 7-Alkyl Oxadiazoles | Antibacterial | Significant inhibition of bacterial growth |
| Murty et al., 2014 | Salicylic Acid-Based Oxadiazoles | Antitumor | Induced apoptosis in cancer cell lines |
| Kamel et al., 2010 | Azomethine-Oxadiazole Compounds | Enzyme Inhibition | Higher binding affinity to target enzymes |
Properties
IUPAC Name |
1-[[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-11-19-17(27-21-11)14-7-4-8-23(18(14)24)10-15-20-16(26-22-15)12-5-3-6-13(9-12)25-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIQCQMGDICELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














